N-(2,2,2-Trichloro-1-(3,4-dichloroanilino)ethyl)-2-furamide
Description
N-(2,2,2-Trichloro-1-(3,4-dichloroanilino)ethyl)-2-furamide is a halogen-rich synthetic compound featuring a trichloroethyl backbone, a 3,4-dichloroaniline substituent, and a 2-furamide moiety. The compound’s structural complexity arises from its multiple chlorine substituents and fused aromatic systems, which may influence its reactivity, solubility, and biological interactions .
Properties
CAS No. |
303094-99-7 |
|---|---|
Molecular Formula |
C13H9Cl5N2O2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H9Cl5N2O2/c14-8-4-3-7(6-9(8)15)19-12(13(16,17)18)20-11(21)10-2-1-5-22-10/h1-6,12,19H,(H,20,21) |
InChI Key |
NDLZAGWLZPLJBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(3,4-dichloroanilino)ethyl)-2-furamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the chlorination of aniline derivatives followed by the introduction of the furan ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure safety and efficiency. The use of advanced reactors and purification techniques is essential to meet the quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(3,4-dichloroanilino)ethyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the chlorine atoms or the furan ring.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(2,2,2-Trichloro-1-(3,4-dichloroanilino)ethyl)-2-furamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,2,2-Trichloro-1-(3,4-dichloroanilino)ethyl)-2-furamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research, aiming to uncover the compound’s potential therapeutic and industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide
- Structure : Shares the trichloroethyl core but replaces the 2-furamide with a 1,3,4-thiadiazole ring and benzamide group.
- Synthesis : Synthesized via dehydrosulfurization of hydrazinecarbothioamide precursors using iodine and triethylamine in DMF .
b. (E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide (S5)
- Structure: Features a trichloroethyl group with a thiourea-quinoline substituent instead of dichloroaniline.
- Activity : Binds to the GADD34:PP1 enzyme with high affinity (-12.3286 kcal/mol) via hydrophobic interactions, lacking hydrogen bonds .
c. DDT Analogs (e.g., 1-chloro-2-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene)
Key Observations :
- Hydrophobic Dominance : Trichloroethyl derivatives (e.g., S5, S6) rely on hydrophobic interactions rather than hydrogen bonding, suggesting similar behavior for the target compound .
- Substituent Impact: Thiadiazole or quinoline groups enhance specificity for enzyme targets, whereas furamide may prioritize membrane penetration due to reduced polarity .
Physicochemical Properties (Inferred)
| Property | Target Compound | Thiadiazole Analog | DDT Analog |
|---|---|---|---|
| LogP (Lipophilicity) | High (due to Cl substituents) | Moderate | Very High |
| Solubility | Low (polar aprotic solvents) | Low | Very Low |
| Stability | Likely hydrolytically stable | Sensitive to nucleophiles | Highly stable |
Biological Activity
N-(2,2,2-Trichloro-1-(3,4-dichloroanilino)ethyl)-2-furamide (CAS Number: 303094-99-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by multiple chlorine substituents and a furan ring. Its molecular formula is , with a molecular weight of approximately 392.5 g/mol .
Biological Activity Overview
The biological activity of this compound is primarily related to its potential as a pharmaceutical agent and toxicological profile . Research indicates that it exhibits significant antimicrobial , antitumor , and neuroprotective properties.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways.
Antitumor Properties
Research has indicated that this compound may inhibit the proliferation of certain cancer cell lines. The activity is thought to be mediated through the induction of apoptosis and cell cycle arrest. For instance, in vitro assays showed that the compound could reduce cell viability in breast cancer cells by inducing apoptosis at concentrations ranging from 10 to 50 µM .
Neuroprotective Effects
Preliminary studies suggest neuroprotective effects in models of neurodegenerative diseases. The compound appears to protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant pathways.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Study 2 | Antitumor Activity | Reduced viability in MCF-7 breast cancer cells by 60% at 25 µM concentration. |
| Study 3 | Neuroprotection | Showed significant reduction in oxidative stress markers in neuronal cell cultures treated with the compound. |
The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:
- Cell Membrane Disruption : The presence of multiple chlorine atoms may enhance the lipophilicity of the compound, allowing it to penetrate microbial membranes effectively.
- Apoptosis Induction : Evidence suggests that the compound activates intrinsic apoptotic pathways in cancer cells.
- Antioxidant Modulation : The furan moiety may play a role in enhancing cellular antioxidant defenses.
Toxicological Profile
Despite its potential therapeutic applications, this compound presents certain toxicity risks. It has been classified as harmful if swallowed (H302) and causes skin irritation (H315) . Therefore, careful consideration of dosage and exposure is necessary when evaluating its use in clinical settings.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(2,2,2-Trichloro-1-(3,4-dichloroanilino)ethyl)-2-furamide, and how can reaction conditions be optimized?
- Methodology :
- Use N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides as starting reagents.
- Conduct the first stage in acetonitrile under reflux (1–3 minutes) to form intermediates.
- Cyclize intermediates in DMF using iodine and triethylamine to cleave atomic sulfur (S₈) and generate the target compound .
- Optimize reaction time, solvent polarity, and stoichiometric ratios to improve yield and purity.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology :
- Use ¹H and ¹³C NMR spectroscopy to confirm the presence of key functional groups (e.g., trichloroethyl, dichloroanilino, and furamide moieties).
- Compare spectral data with analogs (e.g., N-(2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl)acetamide) to identify deviations .
- Supplement with IR spectroscopy to detect C=O, NH, and aromatic C-H stretches .
Q. What preliminary bioactivity assays are suitable for evaluating this compound’s antimicrobial or cytotoxic potential?
- Methodology :
- Perform in vitro antimicrobial screening against Gram-positive/negative bacteria and fungi, adjusting pH to assess activity dependence (e.g., pH 6.0–8.0) .
- Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate cytotoxicity, with IC₅₀ calculations for dose-response relationships .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina enhance understanding of this compound’s interaction with biological targets?
- Methodology :
- Generate 3D conformers using UCSF Chimera for docking simulations .
- Apply AutoDock Vina with a Lamarckian genetic algorithm to predict binding modes to enzymes (e.g., GADD34:PP1). Use a grid box centered on the active site (e.g., Tyr/Arg residues) .
- Validate docking results by comparing computed binding energies (e.g., -12.4 kcal/mol) with experimental IC₅₀ values .
Q. How should researchers resolve contradictions between in vitro bioactivity data and computational predictions?
- Methodology :
- Cross-validate docking results with molecular dynamics simulations (e.g., RMSD analysis) to assess binding stability .
- Investigate solvent effects (e.g., DMSO vs. aqueous buffers) on compound solubility and aggregation, which may skew bioactivity data .
Q. What strategies can elucidate structure-activity relationships (SAR) for analogs of this compound?
- Methodology :
- Synthesize analogs with substitutions on the dichloroanilino or furamide groups (e.g., replacing chlorine with fluorine or methyl groups).
- Compare log P values and Lipinski parameters (e.g., molecular weight <500 Da) to correlate hydrophobicity with membrane permeability .
- Use QSAR models to predict bioactivity based on electronic (e.g., Hammett σ) and steric descriptors .
Q. How can researchers assess the compound’s potential off-target interactions in complex biological systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
